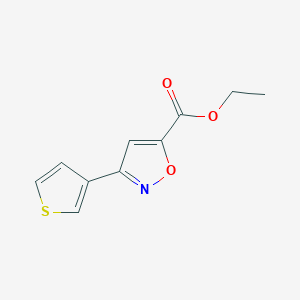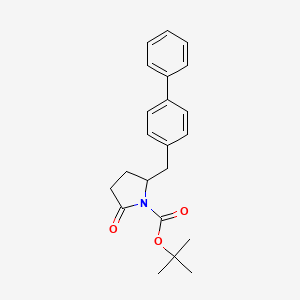
2-Biphenyl-4-ylmethyl-5-oxopyrrolidine-1-carboxylic acid t-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Biphenyl-4-ylmethyl-5-oxopyrrolidine-1-carboxylic acid t-butyl ester is a complex organic compound that features a biphenyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenyl-4-ylmethyl-5-oxopyrrolidine-1-carboxylic acid t-butyl ester typically involves esterification reactions. One common method is the Steglich esterification, which is performed under mild conditions using carbodiimide coupling reagents and solvents like dichloromethane (DCM) or dimethylformamide (DMF) . The reaction conditions are optimized to ensure high yield and purity of the ester product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and scalability. The choice of reagents and solvents is crucial to ensure sustainability and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Biphenyl-4-ylmethyl-5-oxopyrrolidine-1-carboxylic acid t-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Biphenyl-4-ylmethyl-5-oxopyrrolidine-1-carboxylic acid t-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It may be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Biphenyl-4-ylmethyl-5-oxopyrrolidine-1-carboxylic acid t-butyl ester exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired chemical transformations or biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Biphenyl-4-ylmethyl-5-oxopyrrolidine-1-carboxylic acid methyl ester
- 2-Biphenyl-4-ylmethyl-5-oxopyrrolidine-1-carboxylic acid ethyl ester
Uniqueness
2-Biphenyl-4-ylmethyl-5-oxopyrrolidine-1-carboxylic acid t-butyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C22H25NO3 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
tert-butyl 2-oxo-5-[(4-phenylphenyl)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H25NO3/c1-22(2,3)26-21(25)23-19(13-14-20(23)24)15-16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-12,19H,13-15H2,1-3H3 |
Clave InChI |
RCQHQKNHFVXQJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CCC1=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


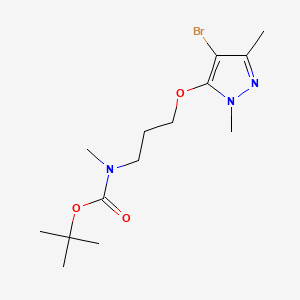
![2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13924203.png)
![4'-(Bromomethyl)-2'-(ethoxymethyl)-[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B13924205.png)
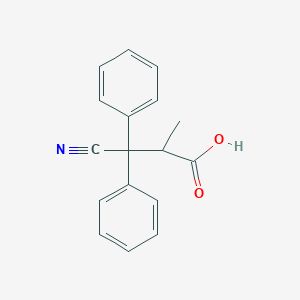


![N,4'-Dimethyl[1,1'-biphenyl]-3-amine](/img/structure/B13924219.png)
![Ethyl 6-bromo-1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13924224.png)
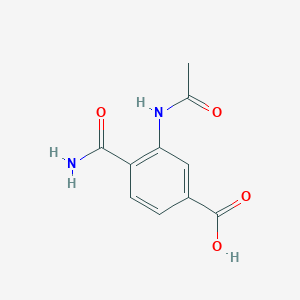
![1-Oxa-6-azaspiro[4.4]nonane](/img/structure/B13924245.png)

![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)

